6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline
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Overview
Description
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline is a quinazoline derivative that has garnered attention due to its potential biological and pharmacological activities. Quinazoline derivatives are known for their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antibacterial activity.
6-Fluoro-4-quinazolinol: Studied for its antifungal properties.
Uniqueness
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline stands out due to its unique combination of a quinazoline core with a pyridin-4-yloxyazetidin-1-yl group, which may confer distinct biological activities and pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
6-fluoro-4-(3-pyridin-4-yloxyazetidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-1-2-15-14(7-11)16(20-10-19-15)21-8-13(9-21)22-12-3-5-18-6-4-12/h1-7,10,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJLMFSWJTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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